molecular formula C6H9ClN2 B2900982 4-chloro-1,3,5-trimethyl-1H-pyrazole CAS No. 56079-15-3

4-chloro-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B2900982
CAS No.: 56079-15-3
M. Wt: 144.6
InChI Key: RQQJQZNUFCUHKG-UHFFFAOYSA-N
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Description

4-Chloro-1,3,5-trimethyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a chloro substituent at the 4-position and methyl groups at the 1-, 3-, and 5-positions of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their nitrogen-rich heterocyclic structure .

Properties

IUPAC Name

4-chloro-1,3,5-trimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQJQZNUFCUHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902901
Record name NoName_3477
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URL https://comptox.epa.gov/dashboard/DTXSID70902901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56079-15-3
Record name 4-chloro-1,3,5-trimethyl-1 H-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,3,5-trimethyl-1H-pyrazole typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents is a typical oxidizing agent.

Major Products

Scientific Research Applications

4-Chloro-1,3,5-trimethyl-1H-pyrazole is a chemical compound with diverse applications in scientific research, including use as a building block in synthesizing more complex heterocyclic compounds. It has a role in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound is used as a building block in the synthesis of complex heterocyclic compounds.
  • Biology This compound is investigated for its potential biological activities, such as antimicrobial and antifungal properties. Pyrazole derivatives, in general, exhibit a range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties .
  • Medicine this compound is explored as a precursor in developing pharmaceutical agents that target specific enzymes and receptors. Pyrazole derivatives are present in drugs with diverse therapeutic activities, attracting researchers to study their chemical and biological properties .
  • Industry It is utilized in producing agrochemicals and specialty chemicals.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Substitution Reactions The chlorine atom at the 4th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions. Common reagents include sodium amide (NaNH2) or thiourea (NH2CSNH2) in solvents like dimethyl sulfoxide (DMSO).
  • Oxidation Reactions The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). Hydrogen peroxide (H2O2) in aqueous or organic solvents is a typical oxidizing agent.

Mechanism of Action

The mechanism of action of 4-chloro-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and methyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

The following pyrazole derivatives share structural similarities with 4-chloro-1,3,5-trimethyl-1H-pyrazole:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl (4-), CH₃ (1-,3-,5-) ~158.6 (calculated) Potential synthetic intermediate
3,4,5-Trimethyl-1H-pyrazole CH₃ (3-,4-,5-) 110.16 Base structure for further derivatization
4-Iodo-1,3,5-trimethyl-1H-pyrazole I (4-), CH₃ (1-,3-,5-) 334.04 Discontinued due to stability issues
4-Isocyanato-1,3,5-trimethyl-1H-pyrazole NCO (4-), CH₃ (1-,3-,5-) ~169.2 (calculated) Reactive intermediate for polymers
Key Observations:
  • Substituent Effects: The chloro group in this compound enhances electrophilicity compared to the non-halogenated 3,4,5-trimethyl analogue, making it more reactive in substitution reactions .
  • Stability : The iodo analogue (4-iodo-1,3,5-trimethyl-1H-pyrazole) is listed as discontinued, likely due to challenges in handling or instability under standard conditions .
  • Functional Group Versatility : The isocyanato derivative (4-isocyanato-1,3,5-trimethyl-1H-pyrazole) is tailored for polymerization or cross-linking applications, highlighting the adaptability of the pyrazole core .

Physicochemical Properties

  • Molecular Weight: The chloro derivative has a higher molecular weight (~158.6 g/mol) compared to the non-halogenated 3,4,5-trimethyl analogue (110.16 g/mol), affecting solubility and crystallization behavior .
  • Reactivity : The chloro substituent’s electronegativity may influence hydrogen bonding and coordination chemistry, whereas the bulkier iodo group could sterically hinder reactions .

Biological Activity

4-Chloro-1,3,5-trimethyl-1H-pyrazole (C6H9ClN2) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer therapies. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure:

  • Molecular Formula : C6H9ClN2
  • SMILES : CC1=C(C(=NN1C)C)Cl
  • InChIKey : RQQJQZNUFCUHKG-UHFFFAOYSA-N

The presence of a chlorine atom and three methyl groups contributes to its biological properties and enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various pyrazole derivatives highlighted its effectiveness against several bacterial strains. The compound showed promising results against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Anticancer Potential

This compound has been investigated for its anticancer properties. In one study, it was found to induce apoptosis in cancer cell lines with an IC50 value of approximately 49.85 µM. This suggests that the compound may interfere with cancer cell proliferation and survival mechanisms .

Case Study 1: Antimicrobial Screening

A comprehensive screening of various pyrazole derivatives including this compound was performed against multiple pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics used in clinical settings .

Compound MIC (µg/mL) Pathogen
This compound16E. coli
Standard Antibiotic (Ampicillin)32E. coli
Standard Antibiotic (Streptomycin)64Staphylococcus aureus

Case Study 2: Anti-inflammatory Activity

In a model of carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in swelling compared to control groups .

Treatment Group Paw Edema Reduction (%)
Control0
Dexamethasone (standard)76
This compound61

Q & A

Q. What are the standard synthetic routes for 4-chloro-1,3,5-trimethyl-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves chlorination of a pre-functionalized pyrazole core. For example, reacting 1,3,5-trimethyl-1H-pyrazole with chlorinating agents (e.g., chlorine gas or sulfuryl chloride) under controlled conditions. Optimization includes adjusting temperature (0–40°C), solvent polarity (dichloromethane or chloroform), and stoichiometry of reagents to maximize yield and purity . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and methyl group positions.
  • FTIR : Identifies C-Cl stretching vibrations (~550–650 cm⁻¹) and pyrazole ring vibrations.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or GC-MS).
    Crystallographic studies (XRD) are recommended for resolving ambiguities in regiochemistry, as seen in structurally similar pyrazoles .

Q. How can researchers ensure high purity during synthesis?

Purification strategies involve:

  • Column chromatography : Using silica gel and gradients of ethyl acetate/hexane.
  • Recrystallization : Ethanol or methanol as solvents for final product crystallization.
    Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the chloro substituent influence reactivity in cross-coupling reactions?

The chloro group at the 4-position acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/alkyl functionalization. For example, palladium-catalyzed coupling with boronic acids requires careful control of base (K₂CO₃) and ligand (XPhos) to prevent demethylation of adjacent methyl groups . Competing side reactions (e.g., dechlorination) can be minimized by optimizing catalyst loading (1–5 mol%) .

Q. How can computational modeling predict the compound’s regioselectivity in electrophilic substitution?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron density distribution, showing preferential electrophilic attack at the 4-position due to chlorine’s electron-withdrawing effect. Solvent models (e.g., PCM for dichloromethane) refine predictions of reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in:

  • Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers).
  • Compound stability : Hydrolysis of the chloro group under basic conditions.
    Dose-response curves and time-resolved assays (e.g., kinetic studies) are recommended to validate activity .

Q. How do solvent effects impact crystallization for XRD analysis?

Polar aprotic solvents (e.g., DMF) promote single-crystal growth by stabilizing dipole interactions. For this compound, slow evaporation in ethanol at 4°C yields crystals suitable for XRD. Disorder in methyl groups, common in similar structures, is resolved using SHELXL refinement .

Q. What alternative synthetic pathways exist for derivatives with enhanced bioactivity?

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) for 4-aryl derivatives.
  • One-pot multicomponent reactions : Combine aldehydes, hydrazines, and β-keto esters to generate hybrid pyrazole scaffolds.
    Yields (>80%) are achievable using scavenger resins (e.g., MP-carbonate) to remove HCl byproducts .

Q. How can researchers address discrepancies in NMR chemical shift assignments?

Comparative analysis with databases (e.g., PubChem or Reaxys) and 2D NMR techniques (HSQC, HMBC) clarify assignments. For example, methyl group shifts (δ 2.1–2.5 ppm) are distinct from aromatic protons (δ 6.8–7.2 ppm) in DMSO-d₆ .

Q. What advanced analytical methods quantify degradation products under physiological conditions?

  • LC-MS/MS : Detects hydrolyzed metabolites (e.g., 1,3,5-trimethyl-1H-pyrazole-4-ol) in simulated gastric fluid.
  • Accelerated stability studies : Thermal gravimetric analysis (TGA) identifies decomposition thresholds (>150°C) .

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